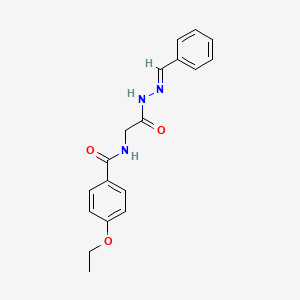
4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a 1,2,4-triazole ring fused with a thiol group and substituted with a chlorobenzylidene moiety and a fluorophenyl group.
- These types of compounds often exhibit diverse biological activities, including antitumor, antibacterial, antiplatelet, antithrombotic, and insecticidal properties.
- Additionally, they serve as versatile intermediates in the synthesis of tetrahydrocarbazoles and tetrahydrocarbazolones.
4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: , is a heterocyclic compound with an intriguing structure.
Preparation Methods
- One synthetic route involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-chlorobenzylidene-thiosemicarbazide .
- The subsequent cyclization of this intermediate with fluorophenyl isothiocyanate leads to the formation of the target compound.
- Industrial production methods may involve variations of these steps, optimizing yields and scalability.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, especially at the thiol group.
Substitution: The chlorobenzylidene group can participate in substitution reactions.
Common Reagents: Reagents like or may be involved in oxidation.
Major Products: Oxidation could yield sulfoxides or sulfones, while substitution may lead to various derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it valuable for designing new ligands or catalysts.
Biology: It might exhibit interesting interactions with enzymes or receptors due to its aromatic rings and functional groups.
Medicine: Research could explore its potential as an antitumor agent or antimicrobial drug.
Industry: Its synthetic intermediacy and functional groups could find applications in fine chemical synthesis.
Mechanism of Action
- The exact mechanism remains to be fully elucidated, but potential targets could include enzymes, receptors, or cellular pathways.
- The thiol group might be involved in redox processes, while the aromatic rings could interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The presence of both chlorobenzylidene and fluorophenyl groups sets our compound apart from these analogs.
Properties
CAS No. |
578701-01-6 |
|---|---|
Molecular Formula |
C15H10ClFN4S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
CYNHPQUVAFQUOZ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)


![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)
![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)
